(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL
CAS No.:
Cat. No.: VC17494811
Molecular Formula: C11H11F6NO
Molecular Weight: 287.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11F6NO |
|---|---|
| Molecular Weight | 287.20 g/mol |
| IUPAC Name | (1R,2S)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
| Standard InChI | InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3/t5-,9-/m0/s1 |
| Standard InChI Key | BAQGPDKPCBVIPT-CDUCUWFYSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O |
| Canonical SMILES | CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound (1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL has the molecular formula C₁₁H₁₁F₆NO and a molecular weight of 287.20 g/mol . Its IUPAC name reflects its stereochemistry: (1R,2S)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol. The presence of two trifluoromethyl (–CF₃) groups at the 3 and 5 positions of the phenyl ring enhances its lipophilicity and metabolic stability, critical for drug bioavailability.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of (1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL involves multi-step organic reactions, emphasizing enantioselective catalysis to preserve its stereochemical integrity. Key steps include:
-
Friedel-Crafts Alkylation: Introduction of the trifluoromethylphenyl group via electrophilic aromatic substitution.
-
Amination: Stereospecific introduction of the amino group using chiral auxiliaries or biocatalysts.
-
Hydroxylation: Oxidation or reduction steps to install the secondary alcohol moiety.
Industrial-scale production optimizes reaction parameters such as temperature (typically 0–25°C), solvent polarity, and catalyst loading (e.g., palladium or enzymes) to achieve yields exceeding 80%.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Trifluoromethylation | CF₃I, AlCl₃ | −10°C | 65% |
| Amination | NH₃, Pd/C | 25°C | 75% |
| Hydroxylation | NaBH₄, MeOH | 0°C | 85% |
Purification and Quality Control
Chromatographic techniques (HPLC, chiral column chromatography) ensure enantiomeric excess (>99%), while NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry validate structural fidelity .
Pharmaceutical Applications
Role in Aprepitant Synthesis
This compound is a critical intermediate in synthesizing aprepitant (Emend®), a neurokinin-1 (NK₁) receptor antagonist. Aprepitant’s mechanism involves blocking substance P, a neuropeptide implicated in emesis, thereby reducing chemotherapy-induced nausea and vomiting.
Comparative Analysis with Analogues
Structural Analogues
-
(1S,2R)-Enantiomer: Inactive due to mismatched stereochemistry.
-
3,5-Dichloro Derivatives: Lower metabolic stability compared to trifluoromethyl groups .
| Supplier | Purity | Price (per gram) |
|---|---|---|
| Tianjin Being Technology | 95% | $4,800 |
| Amadis Chemical | 98% | $5,200 |
| ChemShuttle | 95% | $4,800 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume